![molecular formula C18H14O5 B14420103 1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate CAS No. 84302-13-6](/img/no-structure.png)
1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group, a dioxo group, and a phenyl group attached to a butenyl benzoate backbone
Vorbereitungsmethoden
The synthesis of 1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate typically involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the appropriate benzoic acid derivative and phenylbutenone. The key steps include esterification, methoxylation, and oxidation.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts. For example, esterification may require an acid catalyst, while methoxylation might involve the use of methanol and a base.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to obtain the pure compound.
Analyse Chemischer Reaktionen
1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, especially in the treatment of diseases where oxidative stress is a factor.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl acetate and 1-methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl propionate share similar structural features but differ in their ester groups.
Uniqueness: The benzoate ester group in this compound imparts distinct chemical and biological properties, making it more suitable for certain applications, such as in the development of specific pharmaceuticals and materials.
Eigenschaften
84302-13-6 | |
Molekularformel |
C18H14O5 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
(1-methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl) benzoate |
InChI |
InChI=1S/C18H14O5/c1-22-18(21)16(12-15(19)13-8-4-2-5-9-13)23-17(20)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI-Schlüssel |
IJNHRZUDGSATOP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=CC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.